

geological formation of elbaite-bearing pegmatites

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An In-depth Technical Guide to the Geological Formation of **Elbaite**-Bearing Pegmatites

Abstract

Elbaite, a lithium-rich tourmaline, is a significant mineralogical indicator of the advanced stages of magmatic differentiation in granitic pegmatites. Its formation is contingent upon a specific confluence of geological and geochemical conditions, including a peraluminous, flux-rich parental magma, and a precise range of pressure and temperature. This guide provides a comprehensive overview of the geological processes governing the formation of **elbaite**-bearing pegmatites, detailing the geochemical evolution, crystallization dynamics, and the experimental studies that underpin our current understanding. Quantitative data are summarized in tabular format for comparative analysis, and key processes are visualized through logical diagrams.

Introduction

Elbaite is a sodium, lithium, and aluminum boro-silicate mineral, Na(Li1.5Al1.5)Al6(Si6O18) (BO3)3(OH)3(OH), belonging to the tourmaline supergroup[1]. It is characteristic of highly fractionated, lithium-cesium-tantalum (LCT) family granitic pegmatites[2]. These geological bodies are the primary source of gem-quality **elbaite**, prized for its wide spectrum of colors. The formation of these specialized pegmatites involves the extreme enrichment of incompatible elements such as Li, B, F, and Mn, which are excluded from the crystal structures of common rock-forming minerals during the protracted crystallization of a parent granitic magma[1][3].



Understanding the genesis of **elbaite**-bearing pegmatites is crucial for mineral exploration and for deciphering the terminal stages of granite magmatism.

Geological Setting and Pegmatite Emplacement

Elbaite-bearing pegmatites are typically emplaced at shallow levels within the continental crust during the final stages of collisional tectonic events[4]. They often appear as dikes or lenses intruding into various host rocks, including metasediments like schists and quartzites, or ultramafic rocks. The interaction between the pegmatitic melt and the host rock can sometimes lead to contamination, influencing the composition of the crystallizing tourmaline[3]. For instance, interaction with dolomite-calcite marble can result in the formation of Ca- and Mg-bearing **elbaite**[3].

The internal structure of these pegmatites is frequently zoned, reflecting the progressive inward crystallization from the contacts with the host rock. A typical zonation pattern progresses from an outer wall zone to an inner core, with **elbaite** commonly crystallizing in the intermediate zones or, most spectacularly, within miarolitic cavities near the core[5][6]. These cavities represent the transition from a magmatic to a hydrothermal system, where a volatile-rich fluid phase exsolves from the residual silicate melt[7].

Geochemical Evolution and Crystallization Sequence

The journey to **elbaite** crystallization begins with a peraluminous (Al-rich) granitic melt enriched in volatile and incompatible elements, particularly boron (B), lithium (Li), and fluorine (F)[3]. As the parent magma cools and crystallizes, these elements become concentrated in the residual melt.

The crystallization sequence of tourmaline within the pegmatite reflects this geochemical evolution. Early-stage tourmaline is often Fe-rich (schorl) or Mg-rich (dravite)[1][8]. As fractionation proceeds, the melt becomes progressively depleted in Fe and Mg and enriched in Li, Al, and Mn. This leads to a chemical transition in the crystallizing tourmaline, from schorl to Mn-rich schorl, and finally to **elbaite** in the most evolved portions of the pegmatite[1]. This evolutionary trend is often preserved within single, color-zoned tourmaline crystals, which act as a detailed record of the changing magma chemistry[6][9].

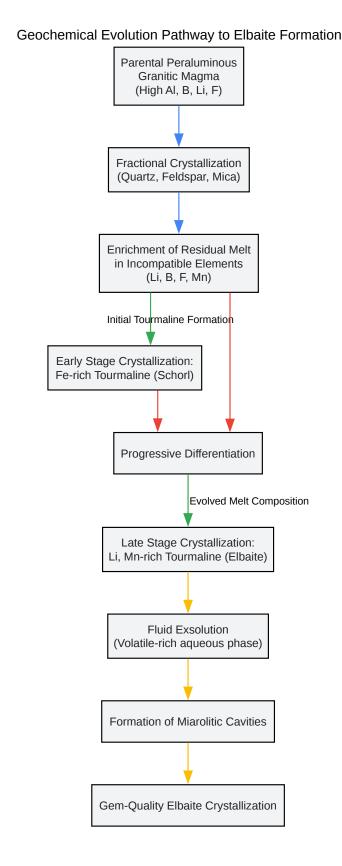






The final stage of **elbaite** formation often occurs in miarolitic cavities. The exsolution of a hydrous fluid, rich in B, Li, and other volatiles, from the silicate melt is a critical step in the formation of these gem-bearing pockets[7].





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Geochemical evolution leading to elbaite formation.



Quantitative Data

Pressure-Temperature Conditions

Fluid inclusion studies in minerals associated with **elbaite**, such as quartz and beryl, provide critical constraints on the pressure and temperature (P-T) conditions of pegmatite formation. These studies trap microscopic amounts of the fluid from which the minerals crystallized.

Mineral / Pegmatite Location	Pressure (kbar)	Temperature (°C)	Data Type	Reference
Mt. Capanne, Elba, Italy	~1.5	>500	Fluid Inclusions	[10]
Koralpe, Austria	4.5 - 5.5	650 - 750	Fluid Inclusions	[11][12]
Miarolitic Cavities (General)	Not specified	355 - 435	Mineral Assemblages	[7]

Table 1: Pressure and Temperature Conditions for **Elbaite**-Bearing Pegmatite Formation.

Geochemical Composition

The chemical composition of **elbaite** and its precursor tourmalines provides a direct insight into the melt chemistry. The table below summarizes representative compositions from different types of tourmaline found in **elbaite**-subtype pegmatites.



Tourmalin e Type	MnO (wt. %)	FeO (wt. %)	CaO (apfu)	Li (apfu)	Notes	Referenc e
Elbaite- subtype (general)	up to 1.1 apfu Mn	Variable	up to 0.30	High	Relatively Ca- and Mn-rich	[3]
Alto Quixaba, Brazil	1.69 - 2.87	Not specified	Not specified	High	Enriched in MnO and ZnO	[5]
Rosina Pegmatite, Elba	Variable	Decreases in late stage	Low in late stage	Increases in late stage	Transition from Mn- rich schorl to elbaite	[1]
"Paraíba" Elbaite, Brazil	Lower than contiguous zones	Near zero	Not specified	High	Characteriz ed by high Cu content	[6]

Table 2: Representative Geochemical Data for **Elbaite** and Associated Tourmalines.(apfu = atoms per formula unit)

Experimental Protocols

Experimental petrology has been instrumental in defining the stability fields and crystallization behavior of tourmaline in granitic systems. These experiments typically involve subjecting synthetic or natural starting materials to high pressures and temperatures that mimic geological conditions.

Hydrothermal Synthesis of Li-Bearing Tourmaline

- Objective: To synthesize lithium-rich tourmaline (elbaite) and determine its stability field.
- Methodology:
 - Starting Materials: A mix of oxides and carbonates corresponding to a Li-rich granitic composition.

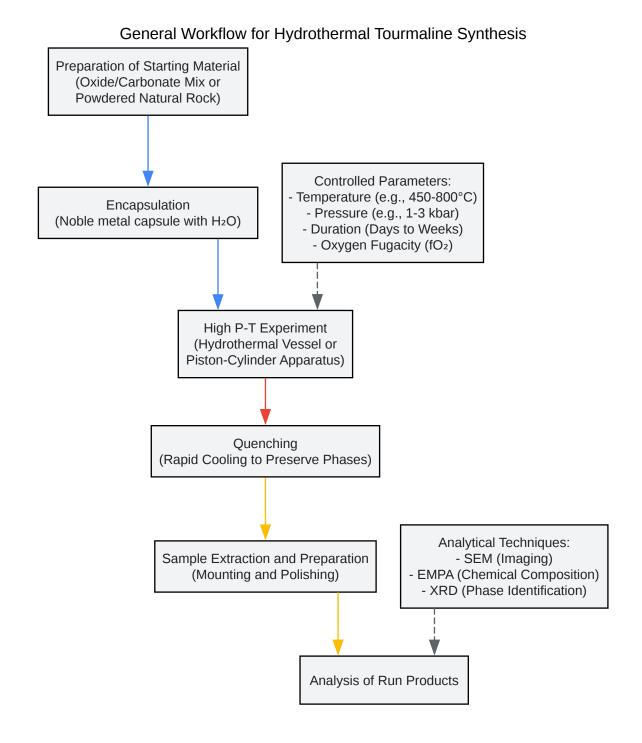


- Apparatus: Hydrothermal pressure vessels (e.g., cold-seal pressure vessels).
- Procedure: The starting mix is sealed in a noble metal capsule (e.g., gold) with water to ensure H₂O saturation. The capsule is placed in the pressure vessel and brought to the target pressure and temperature.
- Conditions: Experiments have been conducted over a range of conditions, typically from 450 to 750 °C and pressures from 150 to 260 MPa (1.5 to 2.6 kbar)[8].
- Analysis: After a set duration (days to weeks), the experiment is quenched (rapidly cooled) to preserve the phases formed at high P-T. The run products are then analyzed using techniques like X-ray diffraction (XRD), electron microprobe analysis (EMPA), and scanning electron microscopy (SEM) to identify and characterize the synthesized tourmaline[8][13].

Phase Equilibria Experiments

- Objective: To determine the phase relations of tourmaline-bearing leucogranites.
- · Methodology:
 - Starting Materials: Natural, powdered tourmaline-bearing leucogranite. Some experiments are seeded with tourmaline crystals to promote growth[14].
 - Apparatus: Internally heated pressure vessels or piston-cylinder apparatus.
 - Procedure: The powdered rock is sealed in a capsule with water and subjected to controlled P-T conditions. Oxygen fugacity (fO₂) is often buffered (e.g., using a Nickel-Nickel Oxide buffer) to simulate natural redox conditions[14].
 - Conditions: Typical experimental conditions range from 1 to 3 kbar and temperatures from 660 to 800 °C[14][15].
 - Analysis: The quenched experimental products are sectioned and polished for
 petrographic analysis and electron microprobe analysis to determine the composition of
 the glass (representing the melt) and the crystalline phases in equilibrium[14].





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Workflow for experimental studies on tourmaline formation.

Conclusion

The formation of **elbaite**-bearing pegmatites represents the culmination of magmatic differentiation in specific granitic systems. The process is governed by the initial enrichment of



the magma in lithium and boron, followed by extensive fractional crystallization that concentrates these and other fluxing agents in a residual melt. The evolution from early, Fe-rich tourmaline (schorl) to late-stage, Li-rich **elbaite** is a hallmark of this process. Crystallization typically concludes under moderate pressure and temperature conditions, often leading to the formation of gem-hosting miarolitic cavities from an exsolved, volatile-rich fluid phase. Experimental studies have been crucial in quantifying the P-T-X (Pressure-Temperature-Composition) conditions of tourmaline stability, providing a robust framework for interpreting the natural geological record.

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